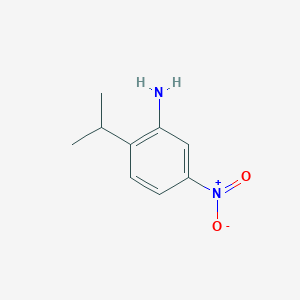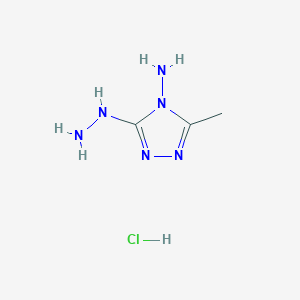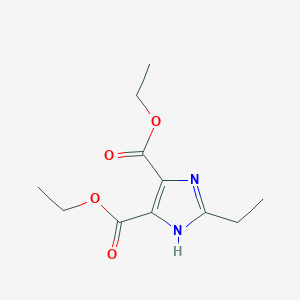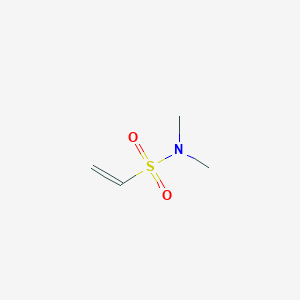
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide (also known as 3-AP-4-IPA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in drug development and laboratory experiments. 3-AP-4-IPA is a small molecule that is composed of two aromatic rings, an amine group, and an acetamide group. The compound has been shown to have a number of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized and analyzed for its structural properties. This compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O and intramolecular interactions. The crystal structure provides insights into its potential applications in various fields of research (Sharma et al., 2018).
Anticancer Activity
Research has focused on the antitumor potential of derivatives of this compound. For instance, derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against various human tumor cell lines. These findings highlight the compound's relevance in cancer research and potential therapeutic applications (Yurttaş et al., 2015).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is significant in the synthesis of antimalarial drugs. Its chemoselective acetylation, using specific catalysts, demonstrates its utility in drug synthesis and the broader pharmaceutical industry (Magadum & Yadav, 2018).
Role in Green Chemistry
N-(3-Amino-4-methoxyphenyl)acetamide, another related compound, is important for the production of azo disperse dyes. Its synthesis via a green chemistry approach using novel catalysts highlights the environmental benefits and the compound's applicability in sustainable practices (Qun-feng, 2008).
Medicinal Chemistry and Pharmacology
Derivatives of this compound are studied for their potential in medicinal chemistry and pharmacology. Their transformation under mild conditions and without the need for catalysts or additives align with the principles of green chemistry. These compounds could be valuable in the development of new therapeutic agents and in fine organic synthesis (Stepanova et al., 2019).
Anti-Inflammatory Drug Research
The synthesis of indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has shown promise in anti-inflammatory drug research. These studies provide insights into the molecular interactions and stability of such compounds, contributing to the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDICQEHSMNSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)











